molecular formula C17H18O4 B14593162 1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one CAS No. 61080-73-7

1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one

Cat. No.: B14593162
CAS No.: 61080-73-7
M. Wt: 286.32 g/mol
InChI Key: QFWVQUQINVNNBV-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, hydroxy, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:

    Benzylation: Introduction of the benzyloxy group to the aromatic ring.

    Hydroxylation: Introduction of the hydroxy group.

    Methoxylation: Introduction of the methoxy group.

    Methylation: Introduction of the methyl group.

    Acylation: Introduction of the ethanone group.

Each of these steps requires specific reagents and conditions. For example, benzylation can be achieved using benzyl chloride and a base, while hydroxylation might involve the use of hydrogen peroxide and a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ethanone group would yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Benzyloxy)-2-hydroxy-3-methylphenyl]ethan-1-one: Lacks the methoxy group.

    1-[4-(Benzyloxy)-6-hydroxy-3-methylphenyl]ethan-1-one: Lacks the methoxy group.

    1-[4-(Benzyloxy)-6-hydroxy-2-methoxyphenyl]ethan-1-one: Lacks the methyl group.

Uniqueness

1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups, along with the benzyloxy and methyl groups, provides a unique set of properties that can be exploited in various applications.

Properties

CAS No.

61080-73-7

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

1-(6-hydroxy-2-methoxy-3-methyl-4-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C17H18O4/c1-11-15(21-10-13-7-5-4-6-8-13)9-14(19)16(12(2)18)17(11)20-3/h4-9,19H,10H2,1-3H3

InChI Key

QFWVQUQINVNNBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1OC)C(=O)C)O)OCC2=CC=CC=C2

Origin of Product

United States

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